Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl ester group at the 8th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction typically requires heating and the use of a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with different substitution patterns, leading to varied biological activities.
2-Methylimidazo[1,2-a]pyridine: Lacks the ethyl ester group, which can affect its solubility and reactivity.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
This compound stands out due to its unique substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-6-13-7-8(2)12-10(9)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOLHJVWJUNVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170133 | |
Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133427-00-6 | |
Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, 2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133427-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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